6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
“6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as imidazopyridines, which are bicyclic compounds containing an imidazole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-a]pyridine core, with a chlorine atom at the 6-position and a carboxamide group at the 2-position of the imidazo ring . The carboxamide group is further substituted with a 2,2-dimethoxyethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties of imidazopyridines include stability, reactivity, and solubility in various solvents .Scientific Research Applications
Antituberculosis Applications
Imidazo[1,2-a]pyridine derivatives have been identified as promising antituberculosis agents. Studies demonstrate the synthesis and in vitro efficacy of these compounds against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, underscoring their potential as new therapeutic options for tuberculosis (TB). For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against TB strains, with minimal inhibitory concentration (MIC) values indicating significant potency. These findings suggest a viable path for developing novel TB treatments, especially in the face of growing drug resistance (Moraski et al., 2011; Lv et al., 2017).
Antiviral Research
The antiviral potential of imidazo[1,2-a]pyridines is another area of interest. These compounds have been explored for their efficacy against various viral infections, including human rhinovirus (HRV). The structural modification of imidazo[1,2-a]pyridines, aimed at enhancing antiviral activity, highlights the versatility of this chemical framework in contributing to the development of new antiviral agents (Hamdouchi et al., 1999).
Mechanistic Studies and Synthetic Advances
Research into imidazo[1,2-a]pyridine derivatives also includes mechanistic studies and the development of synthetic methodologies that facilitate their preparation. For example, the use of chloroform as a carbon monoxide source in the aminocarbonylation of imidazo[1,2-a]pyridines represents an efficient and versatile approach to synthesizing carboxamide derivatives. Such advancements in synthetic chemistry not only broaden the scope of these compounds in medicinal chemistry but also improve the understanding of their reaction mechanisms, potentially leading to the discovery of novel therapeutic agents (Sofi et al., 2020).
Future Directions
Future research could focus on exploring the biological activity of this compound, as well as optimizing its synthesis process. Additionally, studies could investigate the compound’s potential applications in medicinal chemistry, given the known biological activity of some imidazopyridine derivatives .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, are known to interact with various biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
properties
IUPAC Name |
6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c1-18-11(19-2)5-14-12(17)9-7-16-6-8(13)3-4-10(16)15-9/h3-4,6-7,11H,5H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIGJWAIVHVOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CN2C=C(C=CC2=N1)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide |
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